N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide
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Overview
Description
N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide is a natural product found in Pseudoceratina with data available.
Scientific Research Applications
Synthesis and Transformations of Imidazole Derivatives :
- Imidazole derivatives have been synthesized through reactions involving amino acid esters, formaldehyde, and ketones. These derivatives can be transformed into various other compounds, such as dihydro-1H-imidazole-2-thione derivatives and bis(imidazolyl)propanoates (Jasiński, Mlostoń, Linden, & Heimgartner, 2008).
Antibacterial and Antifungal Properties :
- Certain imidazole derivatives have shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole. This highlights their potential as antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Cardiac Electrophysiological Activity :
- N-substituted imidazolylbenzamides have been studied for their cardiac electrophysiological activity, indicating the potential of imidazole moieties in the development of class III electrophysiological agents (Morgan et al., 1990).
Memory Consolidation Enhancement :
- Beta(3)-adrenoceptor agonists, containing imidazole derivatives, have been explored for their effects on memory consolidation, demonstrating their role in cognitive enhancement (Gibbs & Summers, 2001).
Corrosion Inhibition in Acid Media :
- Imidazoline and its derivatives have been evaluated as corrosion inhibitors in acid media, showing that certain imidazole structures can effectively inhibit corrosion (Cruz, Martinez, Genescà, & García-Ochoa, 2004).
Fluorescent Triazole Derivatives :
- Imidazole-based fluorescent triazole derivatives have been synthesized for potential applications in optical materials and sensors (Padalkar, Lanke, Chemate, & Sekar, 2015).
Synthesis of Nilotinib :
- The synthesis of Nilotinib, an antitumor agent, involves the use of imidazole derivatives, showcasing their application in pharmaceutical chemistry (Wang Cong-zhan, 2009).
Antimicrobial Evaluation of Benzimidazolyl Derivatives :
- Benzimidazolyl derivatives have been synthesized and shown to have antimicrobial activity, indicating their potential use in combating infectious diseases (Prasoona, Kishore, & Brahmeshwari, 2020).
Properties
CAS No. |
101488-82-8 |
---|---|
Molecular Formula |
C32H50Br2N6O4 |
Molecular Weight |
742.598 |
IUPAC Name |
N-[3-[4-[(2E)-3-[2-(2-amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-13-methyltetradecanamide |
InChI |
InChI=1S/C32H50Br2N6O4/c1-23(2)13-10-8-6-4-3-5-7-9-11-14-29(41)36-16-12-18-44-30-26(33)19-24(20-27(30)34)21-28(40-43)31(42)37-17-15-25-22-38-32(35)39-25/h19-20,22-23,43H,3-18,21H2,1-2H3,(H,36,41)(H,37,42)(H3,35,38,39)/b40-28+ |
InChI Key |
KEIQTUCBMDEBLZ-JFXHSDHMSA-N |
SMILES |
CC(C)CCCCCCCCCCCC(=O)NCCCOC1=C(C=C(C=C1Br)CC(=NO)C(=O)NCCC2=CN=C(N2)N)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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